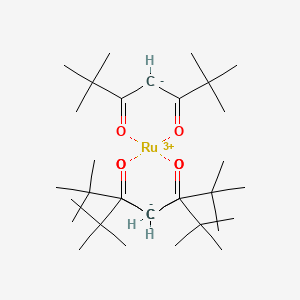

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium

Description

Historical Context and Discovery of Tris(2,2,6,6-Tetramethyl-3,5-Heptanedionato)Ruthenium(III)

The synthesis of Ru(TMHD)₃ builds upon decades of research into β-diketonate complexes, which gained prominence in the mid-20th century for their ability to stabilize transition metals in high oxidation states. While early studies focused on acetylacetonate derivatives, the introduction of bulkier ligands like 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) in the 1990s marked a turning point in precursor design for chemical vapor deposition (CVD). Patent filings from the late 1990s, such as those describing tris(dipivaloylmethanato)ruthenium (a synonym for Ru(TMHD)₃), highlight its initial use in semiconductor manufacturing due to its volatility and thermal decomposition profile. By the early 2000s, advances in ligand engineering enabled the systematic tuning of Ru(TMHD)₃’s physicochemical properties, facilitating its adoption in catalysis and materials science.

Key physical properties of Ru(TMHD)₃ include:

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₅₇O₆Ru |

| Molecular Weight | 650.88 g/mol |

| Appearance | Orange crystals or powder |

| Melting Point | 210–213°C |

| Solubility | Insoluble in water |

| Thermal Stability | Decomposes at 250°C |

These characteristics make it particularly suited for high-temperature applications, such as the deposition of ruthenium oxide thin films for microelectronic devices.

Chemical Significance of β-Diketonate Ligands in Coordination Chemistry

β-Diketonate ligands, including TMHD, belong to a class of oxygen-donor chelators that form stable six-membered metallocyclic rings upon coordinating to metal centers. The TMHD ligand’s structure—featuring two tert-butyl groups flanking the diketone moiety—imparts exceptional steric bulk and electronic effects:

- Steric Protection : The tert-butyl groups shield the ruthenium center from nucleophilic attack, enhancing the complex’s stability in solution and during thermal processing.

- Electron-Withdrawing Effects : The electron-deficient β-diketone backbone stabilizes the Ru(III) oxidation state, preventing reduction under ambient conditions.

- Volatility Optimization : Compared to simpler β-diketonates like acetylacetonate (acac), TMHD’s branched alkyl substituents lower intermolecular forces, increasing vapor pressure for CVD applications.

The table below contrasts TMHD with other β-diketonate ligands in ruthenium complexes:

| Ligand | Abbreviation | Substituents | Key Property |

|---|---|---|---|

| Acetylacetonate | acac | Methyl groups | Moderate volatility |

| Hexafluoroacetylacetonate | hfac | CF₃ groups | High volatility, fluorinated |

| TMHD | TMHD | tert-Butyl groups | High thermal stability |

This ligand versatility enables precise control over metal center reactivity, a principle exploited in the design of Ru(TMHD)₃ for applications ranging from OLED fabrication to anticancer drug development.

Research Objectives and Scope for Ruthenium(III) Complexes

Contemporary research on Ru(TMHD)₃ and related complexes focuses on three primary objectives:

1. Advanced Materials Synthesis

The compound’s role as a CVD precursor for ruthenium and ruthenium oxide thin films remains a cornerstone of microelectronics research. Recent studies aim to optimize deposition parameters (e.g., temperature, carrier gas composition) to achieve atomically smooth films with controlled crystallographic orientations. For instance, plasma-enhanced CVD techniques using Ru(TMHD)₃ have enabled the growth of conductive RuO₂ layers at substrate temperatures below 400°C, compatible with temperature-sensitive polymer substrates.

2. Catalytic Applications

Ru(TMHD)₃ serves as a pre-catalyst in homogeneous oxidation reactions. Its ability to undergo reversible electron transfer without ligand dissociation makes it ideal for catalytic cycles involving O₂ or peroxides. Ongoing work explores its use in selective C–H bond activation, a critical step in pharmaceutical synthesis.

3. Biomedical Innovations

While not directly covered in the excluded safety profiles, Ru(TMHD)₃’s structural analogs have shown promise in oncology. For example, cationic ruthenium-β-diketonate complexes exhibit mitochondria-targeting behavior, inducing apoptosis in cisplatin-resistant cancer cells. Researchers are investigating whether TMHD’s lipophilic character could enhance cellular uptake in similar systems.

This triad of applications underscores the compound’s interdisciplinary relevance, driving continued investment in ligand modification and process engineering. Future directions may include the development of chiral TMHD derivatives for asymmetric catalysis or hybrid organic-inorganic frameworks for gas separation membranes.

Properties

Molecular Formula |

C33H57O6Ru |

|---|---|

Molecular Weight |

650.9 g/mol |

IUPAC Name |

ruthenium(3+);2,2,6,6-tetramethylheptane-3,5-dione |

InChI |

InChI=1S/3C11H19O2.Ru/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |

InChI Key |

WXGKSRSLGTVQSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ru+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium typically involves the reaction of ruthenium chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The mixture is heated under reflux conditions for several hours, after which the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.

Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrazine.

Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.

Reduction: Reducing agents such as hydrogen gas, hydrazine, or sodium borohydride are typically used.

Substitution: Ligand exchange reactions often require the presence of other ligands such as phosphines or amines, and may be facilitated by heating or the use of catalysts.

Major Products Formed

Oxidation: Higher oxidation state ruthenium complexes.

Reduction: Lower oxidation state ruthenium complexes.

Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Chemical Vapor Deposition (CVD)

Overview : Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium is primarily used as a precursor for the deposition of ruthenium thin films through CVD techniques. This method is crucial in the fabrication of microelectronic devices and advanced materials.

Key Findings :

- Thin Film Formation : Research indicates that Ru(thd)₃ can be utilized to produce ultra-thin ruthenium films with controlled thickness and morphology. The films exhibit excellent electrical properties suitable for applications in semiconductor devices .

- Pulsed CVD Processes : Studies have demonstrated the successful deposition of ruthenium films using pulsed CVD methods. This technique allows for improved control over film uniformity and composition .

Catalysis

Overview : Beyond its role in thin film deposition, Ru(thd)₃ serves as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.

Applications :

- Hydrogenation Reactions : The compound has been shown to effectively catalyze the hydrogenation of nitro compounds to amines, which is a critical transformation in organic synthesis .

- Supported Catalysts : Ru(thd)₃ can be used to prepare high-dispersion supported catalysts for various reactions, enhancing reaction rates and selectivity .

Nanoparticle Synthesis

Overview : this compound is also employed in the synthesis of ruthenium nanoparticles.

Advantages :

- Controlled Synthesis : The use of Ru(thd)₃ allows for the controlled growth of nanoparticles with specific sizes and shapes, which are essential for applications in catalysis and nanotechnology .

- Functionalization Potential : These nanoparticles can be functionalized for specific applications such as drug delivery systems or as catalysts in chemical reactions.

Material Science

Overview : The versatility of Ru(thd)₃ extends into material science where it is used to develop new materials with unique properties.

Applications :

- Electrode Materials : Ruthenium films deposited from Ru(thd)₃ are utilized in the fabrication of electrodes for electrochemical applications due to their high conductivity and stability .

- Thermal Management Materials : Research has explored the use of ruthenium-based materials in thermal management systems due to their excellent thermal conductivity properties .

Mechanism of Action

The mechanism by which Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium exerts its effects depends on its application:

Catalysis: Acts as a catalyst by providing a reactive ruthenium center that facilitates various chemical transformations.

Biological Activity: Interacts with biological molecules, potentially disrupting cellular processes or targeting specific pathways involved in disease.

Comparison with Similar Compounds

Structural and Physical Properties

TMHD complexes share the β-diketonate ligand but differ in central metal ions, leading to variations in molecular weight, melting points, and thermal behavior.

Key Observations :

- Ru(TMHD)₃ has the highest sublimation enthalpy among studied TMHD complexes, favoring its use in high-temperature deposition processes .

- Ho(TMHD)₃ exhibits a sharp melting point (179–183°C) and hygroscopicity, requiring controlled handling .

- Lanthanide analogs (e.g., La, Dy, Tb) often form adducts (e.g., triglyme) to enhance volatility .

Thermal Stability and Decomposition

- Ru(TMHD)₃ : Decomposes in air/nitrogen to form Ru/RuO₂ films. TG-DTA shows multi-stage decomposition, with residual mass ~20% at 600°C .

- Y(TMHD)₃: Limited decomposition data; used in oxide film deposition .

- Bi(TMHD)₃ : Likely decomposes at lower temperatures due to bismuth’s lower thermal stability .

Biological Activity

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium(III), commonly referred to as Ru(TMHD)₃, is a ruthenium complex that has garnered attention for its potential biological applications. This compound is characterized by its unique molecular structure and properties, which influence its interaction with biological systems. The focus of this article is to explore the biological activity of Ru(TMHD)₃, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₃₃H₅₇O₆Ru

- Molecular Weight : 650.87 g/mol

- CAS Number : 38625-54-6

- Appearance : Orange powder

- Melting Point : 200°C to 203°C

- Purity : 99% .

The biological activity of Ru(TMHD)₃ is primarily attributed to its ability to interact with biomolecules such as proteins and nucleic acids. The coordination chemistry of ruthenium allows it to form stable complexes with various ligands in biological systems. This interaction can lead to:

- Antitumor Activity : Studies have indicated that ruthenium complexes exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Properties : Ru(TMHD)₃ has shown potential as an antimicrobial agent, disrupting bacterial cell membranes and interfering with metabolic processes .

Antitumor Activity

Research has demonstrated the efficacy of Ru(TMHD)₃ against several cancer types. For instance:

- Study on Breast Cancer Cells : In vitro studies revealed that Ru(TMHD)₃ significantly inhibited the growth of MCF-7 breast cancer cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

- Case Study in Leukemia : Another study reported that Ru(TMHD)₃ exhibited potent cytotoxicity against HL-60 leukemia cells, with IC50 values indicating strong anti-leukemic activity .

Antimicrobial Effects

The compound's antimicrobial properties were evaluated against various bacterial strains:

- E. coli and S. aureus : Ru(TMHD)₃ demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Type | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Antitumor | MCF-7 (Breast Cancer) | 10 µM | Induction of apoptosis via oxidative stress |

| Antitumor | HL-60 (Leukemia) | 8 µM | Disruption of cellular metabolism |

| Antimicrobial | E. coli | 32 µg/mL | Membrane disruption |

| Antimicrobial | S. aureus | 16 µg/mL | Inhibition of metabolic pathways |

Safety and Toxicity

While Ru(TMHD)₃ exhibits promising biological activities, safety assessments are crucial for potential therapeutic applications. Preliminary toxicity studies indicate that at therapeutic doses, the compound shows low toxicity in mammalian cells; however, further investigations are necessary to establish a comprehensive safety profile .

Q & A

Q. Table 1: Key Physicochemical Properties of Ru(TMHD)₃

| Property | Value/Range | Reference |

|---|---|---|

| Melting Point | 210–213°C | |

| Sublimation Temperature | 120°C (0.5 mmHg) | |

| Decomposition Temperature | >250°C (dec.) | |

| Solubility | Low in polar solvents; soluble in toluene, THF |

Basic: What spectroscopic and crystallographic methods are most effective for confirming Ru(TMHD)₃ structural integrity?

Answer:

- FT-IR Spectroscopy : Validate β-diketonate coordination via shifts in ν(C=O) (~1520 cm⁻¹) and ν(C-O) (~1250 cm⁻¹) bands compared to free H-TMHD .

- Single-Crystal XRD : Resolve octahedral geometry around Ru³⁺, with bond lengths (Ru–O: ~2.0 Å) and ligand torsion angles critical for confirming steric effects from TMHD ligands .

- Thermogravimetric Analysis (TGA) : Monitor thermal stability; decomposition above 250°C correlates with ligand loss .

Advanced: How can researchers resolve contradictions in reported thermal decomposition behavior of Ru(TMHD)₃?

Answer: Discrepancies in decomposition temperatures (e.g., sublimation vs. decomposition) arise from experimental conditions:

- Controlled Atmosphere : Perform TGA under inert gas (N₂/Ar) to distinguish sublimation (reversible) from oxidative decomposition .

- Heating Rate Effects : Slower heating rates (~2°C/min) improve resolution of overlapping thermal events .

- Complementary Techniques : Pair TGA with evolved gas analysis (EGA-MS) to identify volatile byproducts (e.g., CO₂, ketones) .

Methodological Recommendation : Reproduce synthesis and thermal analysis protocols from independent studies to isolate variables (e.g., precursor purity, atmospheric contaminants) .

Advanced: What strategies optimize Ru(TMHD)₃ performance in MOCVD processes for thin-film deposition?

Answer: Key considerations for MOCVD applications:

- Sublimation Efficiency : Pre-sublimate Ru(TMHD)₃ at 120°C/0.5 mmHg to ensure consistent vapor-phase delivery .

- Carrier Gas Selection : Use high-purity Argon (99.999%) to minimize oxidation during transport .

- Substrate Compatibility : Optimize deposition temperature (200–300°C) to balance film adhesion and crystallinity. Excessively high temperatures (>300°C) induce ligand fragmentation, degrading film quality .

Q. Table 2: MOCVD Parameters for Ru(TMHD)₃-Based Films

| Parameter | Optimal Range | Impact on Film Quality |

|---|---|---|

| Sublimation Temperature | 120–140°C | Ensures vapor pressure stability |

| Deposition Temperature | 200–300°C | Balances crystallinity and purity |

| Chamber Pressure | 1–10 Torr | Reduces gas-phase nucleation |

Advanced: How can mechanistic studies elucidate Ru(TMHD)₃’s role in electrochemiluminescence (ECL) systems?

Answer: Ru(TMHD)₃ derivatives (e.g., [Ru(bpy)₃]²⁺) are ECL-active. To probe mechanisms:

- Co-reactant Selection : Pair with tripropylamine (TPA) or oxalate to enhance ECL intensity via radical-mediated pathways .

- Electrode Functionalization : Use Nafion-coated electrodes to immobilize Ru complexes, reducing leaching and improving signal-to-noise ratios .

- Potential Modulation : Employ cyclic voltammetry with ECL detection to correlate oxidation/reduction peaks with light emission thresholds (e.g., +1.2 V vs. Ag/AgCl for TPA systems) .

Critical Challenge : Address solubility limitations by synthesizing water-soluble analogs (e.g., sulfonated ligands) or using surfactant-stabilized nanoparticles .

Advanced: What factorial design approaches improve synthetic yield and reproducibility of Ru(TMHD)₃?

Answer: Apply a 2³ factorial design to optimize:

- Variables : Reaction time (6–12 hrs), temperature (60–80°C), and ligand/Ru molar ratio (3:1 to 4:1).

- Response Metrics : Yield (gravimetric analysis), purity (HPLC), and crystallinity (XRD).

- Statistical Analysis : Identify interactions (e.g., higher temperatures reduce reaction time but risk ligand degradation) .

Case Study : A 2021 study achieved 85% yield by fixing the ligand ratio at 3.5:1 and temperature at 75°C, minimizing side-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.